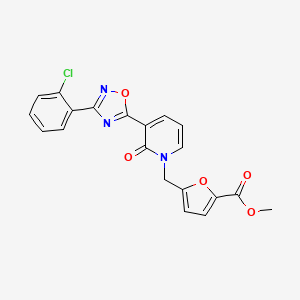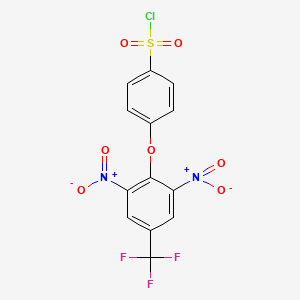
4-(2,6-Dinitro-4-(trifluoromethyl)phenoxy)benzenesulfonoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,6-Dinitro-4-(trifluoromethyl)phenoxy)benzenesulfonoyl chloride is a chemical compound known for its significant reactivity and utility in various scientific and industrial applications. It is an arylsulfonate, an aryl halide, and a benzenesulfonamide derivative of dichloroaniline. This compound is often used in immunology as a hapten to conjugate to carrier proteins to produce an immune response and to study the immune system’s response to different compounds.
Preparation Methods
The synthesis of 4-(2,6-Dinitro-4-(trifluoromethyl)phenoxy)benzenesulfonoyl chloride involves a nucleophilic substitution reaction. The process typically starts with 2,6-dinitro-4-(trifluoromethyl)phenol reacting with benzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine. The final product is then purified by recrystallization from an appropriate solvent. Industrial production methods may vary slightly but generally follow similar reaction pathways to ensure high yield and purity.
Chemical Reactions Analysis
4-(2,6-Dinitro-4-(trifluoromethyl)phenoxy)benzenesulfonoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction used in its synthesis, where the phenol group reacts with benzenesulfonyl chloride.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.
Substitution Reactions: It can undergo further substitution reactions, particularly involving the nitro groups.
Common reagents used in these reactions include bases like triethylamine and pyridine, and solvents such as chloroform, acetone, and acetonitrile. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(2,6-Dinitro-4-(trifluoromethyl)phenoxy)benzenesulfonoyl chloride has a wide range of applications in scientific research:
Immunology: Used as a hapten to study immune responses.
Cancer Research: It can induce immune responses against tumor antigens, making it useful in cancer immunotherapy studies.
Vaccine Development: Its ability to conjugate with proteins makes it valuable in developing vaccines.
Industrial Applications: Used in the synthesis of various organic compounds.
Mechanism of Action
The compound exerts its effects primarily through its role as a hapten. It binds to carrier proteins, forming a complex that can elicit an immune response. This mechanism is particularly useful in studying type IV hypersensitivity reactions and in cancer research, where it helps in understanding immune responses to tumor antigens.
Comparison with Similar Compounds
Similar compounds to 4-(2,6-Dinitro-4-(trifluoromethyl)phenoxy)benzenesulfonoyl chloride include other arylsulfonates and aryl halides. its unique combination of nitro and trifluoromethyl groups, along with its high reactivity, sets it apart from other compounds. This uniqueness makes it particularly valuable in immunological studies and industrial applications.
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its unique chemical structure and reactivity make it a valuable tool in various fields, from immunology to industrial synthesis.
Properties
IUPAC Name |
4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF3N2O7S/c14-27(24,25)9-3-1-8(2-4-9)26-12-10(18(20)21)5-7(13(15,16)17)6-11(12)19(22)23/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUBNFODPLTKIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF3N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-cyclooctyl-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2423002.png)
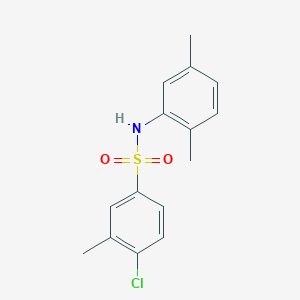
![2-Methyl-8-[2-nitro-4-(trifluoromethyl)phenoxy]quinoline](/img/structure/B2423005.png)
![2-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2423006.png)
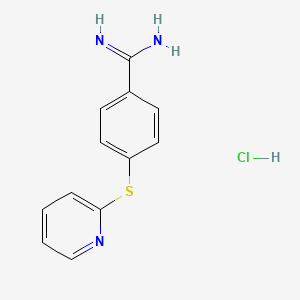
![(2E)-3-[(4-methoxyphenyl)amino]-1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2423008.png)
![ethyl 2-(5-cyclopropylisoxazole-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2423009.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2423010.png)
![2-amino-1-phenyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2423011.png)
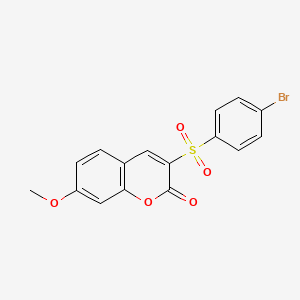
![1-[2-(1H-pyrazol-1-yl)ethyl]-4-(pyridine-2-carbonyl)piperazine](/img/structure/B2423013.png)

![N-cyclohexyl-4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B2423023.png)
